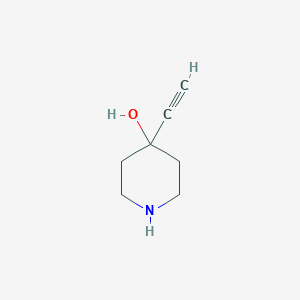

4-Ethynylpiperidin-4-ol

Description

BenchChem offers high-quality 4-Ethynylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

134701-51-2 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

4-ethynylpiperidin-4-ol |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)3-5-8-6-4-7/h1,8-9H,3-6H2 |

InChI Key |

GVZFMFFUAZKMOB-UHFFFAOYSA-N |

SMILES |

C#CC1(CCNCC1)O |

Canonical SMILES |

C#CC1(CCNCC1)O |

Origin of Product |

United States |

Foundational & Exploratory

Stability and Storage of Ethynyl Piperidine Compounds: A Technical Guide

Topic: Stability and storage of ethynyl piperidine compounds Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stability Paradox

Ethynyl piperidine motifs—combining a basic secondary/tertiary amine with a terminal alkyne—are high-value pharmacophores in medicinal chemistry (e.g., covalent inhibitors, click-chemistry handles). However, they present a stability paradox : the piperidine ring is prone to oxidative N-dealkylation and N-oxide formation, while the terminal alkyne is thermodynamically energetic and susceptible to oxidative homocoupling (Glaser coupling) or hydration.

Successful storage requires decoupling these risks.[1] The gold standard for long-term stability is the Hydrochloride (HCl) salt, stored at -20°C under Argon, protecting against both oxidative coupling and hygroscopic degradation.

Chemical Stability Profile

The Dual-Threat Degradation Mechanism

The stability of ethynyl piperidine is governed by two distinct reactive centers: the nitrogen lone pair and the acetylenic proton.

-

N-Oxidation (Amine Instability):

-

Mechanism: The piperidine nitrogen lone pair is electron-rich. In the presence of atmospheric oxygen and trace radical initiators (or peroxides in solvents like THF/Ethers), it forms the N-oxide.

-

Impact: Increases polarity, alters pharmacokinetics, and can lead to further decomposition (Cope elimination if conditions allow).

-

-

Glaser Coupling (Alkyne Instability):

-

Mechanism: Terminal alkynes (

) are weak acids ( -

The "Base Effect": If stored as a free base , the piperidine nitrogen (

) can act as a ligand for trace metals, potentially accelerating this coupling process compared to the protonated salt form.

-

Visualization: Degradation Pathways

The following diagram maps the kinetic risks associated with improper storage.

Caption: Primary degradation vectors. Red arrows indicate high-probability pathways in aerobic conditions; dashed lines represent secondary risks.

Physical Forms & Storage Protocols[1][6][7][8][9]

The physical state of the compound dictates the storage strategy. The Free Base is often an oil or low-melting solid that is significantly less stable than the Salt Form .

Comparative Stability Data

| Feature | Free Base (Oil/Solid) | Hydrochloride Salt (Solid) |

| Hygroscopicity | Moderate (Absorbs | Low to Moderate (Depends on polymorph) |

| Oxidation Risk | High (N-lone pair exposed) | Low (N-lone pair protonated) |

| Thermal Stability | Low (May polymerize >100°C) | High (Melting points often >150°C) |

| Preferred Storage | 4°C, Inert Gas, Dark | Ambient to -20°C, Desiccated |

Protocol: Handling & Storage Workflow

This self-validating workflow ensures integrity from receipt to experiment.

Caption: Decision matrix for storage. Conversion to salt form is the primary intervention for stability.

The "Free Base" Hazard

If you must store the free base (e.g., for immediate nucleophilic substitution reactions):

-

Atmosphere: Strictly under Argon/Nitrogen.

in air reacts with the amine to form carbamates (white crust on oil surface). -

Container: Amber glass (UV protection) with a Teflon-lined cap. Avoid parafilm alone; use electrical tape or shrink wrap over the cap to prevent oxygen diffusion.

-

Solvent: Never store in chlorinated solvents (DCM/Chloroform) for long periods; alkylation of the piperidine nitrogen can occur slowly.

Analytical Monitoring (QC)

Trust but verify. Before using an ethynyl piperidine stored for >6 months, validate purity.

HPLC Method Parameters

Standard Reverse Phase (RP-HPLC) is effective.

-

Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate (pH ~5-6). Acidic pH is crucial to protonate the piperidine and prevent peak tailing.

-

Mobile Phase B: Acetonitrile (ACN).

-

Detection: UV at 210-220 nm (Ethynyl group has weak absorbance; end-absorption is often used if no other chromophore exists).

Impurity Markers

| Retention Time (Relative) | Identity | Cause |

| 0.8 - 0.9 RRT | N-Oxide | Solvent peroxides or air exposure. |

| 1.0 RRT | Parent Compound | -- |

| 1.5 - 2.0 RRT | Glaser Dimer | Oxidative coupling (trace metal contamination). |

Safety & Reactivity

Energetic Potential

Terminal alkynes are high-energy functional groups. While ethynyl piperidine is not an explosive per se (unlike lower molecular weight alkynes like propyne), it possesses a positive heat of formation.

-

Do not distill free bases to dryness at high temperatures (>100°C) without a blast shield.

-

Avoid contact with Silver (Ag), Copper (Cu), or Mercury (Hg) salts in basic media, as they form explosive metal acetylides.

Toxicology

Treat as a generic alkylating irritant. The piperidine moiety allows for high biological permeability.

-

Inhalation: Use a fume hood. The HCl salt is a fine dust; the free base is a volatile irritant.

-

Skin: Corrosive (Free base) or Irritant (Salt).

References

-

Chemical Stability of Pharmaceuticals : Li, S. et al. "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH."[3] Pharmaceutical Research, 2005.[3]

-

Alkyne Reactivity : "Glaser Coupling." Alfa Chemistry, Technical Reference.

-

Analytical Methods : Kadali, J. et al. "Stability indicating HPLC method for the quantification of ubidecarenone and piperine."[4] International Journal of Pharmaceutical Research, 2019.[4]

-

Handling Guidelines : "Safety Data Sheet: 1-Boc-4-ethynylpiperidine." ECHEMI, 2019.

-

General Alkyne Properties : "Acidity of Terminal Alkynes." Chemistry LibreTexts.

Sources

- 1. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ViewArticleDetail [ijpronline.com]

Technical Guide: Solubility Profile & Handling of 4-Ethynylpiperidin-4-ol

Executive Summary

4-Ethynylpiperidin-4-ol (CAS: 134701-51-2 for free base) is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for kinase inhibitors and GPCR ligands. Its structure—comprising a secondary amine, a tertiary alcohol, and a terminal alkyne—creates a unique solubility profile that challenges standard purification workflows.[1]

This guide provides a definitive technical analysis of its solubility across organic solvent classes, offering validated protocols for solvent selection, extraction, and purification.[1] It is designed to prevent common processing failures such as "oiling out" during recrystallization or product loss during aqueous workup.

Physicochemical Profile & Solubility Logic

To master the handling of 4-Ethynylpiperidin-4-ol, one must understand the competing forces within its molecular architecture.[1]

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 125.17 g/mol | Small molecule; kinetics of dissolution are rapid. |

| pKa (Piperidine NH) | ~10.8 | Highly basic.[1] Exists as a cation at pH < 9.[2] High water solubility in acidic media. |

| pKa (Tertiary OH) | ~13.5 | Acts as H-bond donor/acceptor. Increases polarity. |

| LogP (Octanol/Water) | ~0.4 - 0.7 | Low lipophilicity. Prefers polar organic solvents or aqueous buffers over non-polar hydrocarbons. |

| Physical State | Solid (Crystalline) | High lattice energy requires polar protic solvents to disrupt intermolecular H-bonds. |

The Solubility Mechanism

The molecule's solubility is governed by a "Push-Pull" mechanism :

-

The "Pull" (Solubilizing): The secondary amine and hydroxyl group form strong hydrogen bonds with polar solvents (Water, MeOH, DMSO), driving solubility.[1]

-

The "Push" (Limiting): The ethynyl group and the piperidine ring provide a hydrophobic scaffold, allowing moderate solubility in chlorinated solvents (DCM, Chloroform) but rejecting aliphatic hydrocarbons (Hexanes).[1]

Solubility Landscape & Solvent Selection[3]

The following table categorizes solvents based on their interaction with 4-Ethynylpiperidin-4-ol.

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Ideal for reaction media (e.g., Sonogashira coupling, N-alkylation).[1] Difficult to remove; requires aqueous workup. |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Primary solvents for recrystallization and transfer.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Preferred for liquid-liquid extraction from basic aqueous layers.[1] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good for extraction but may require multiple washes.[1] THF is excellent for reactions. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor / Insoluble | Antisolvents. Use these to force precipitation during purification.[1] |

| Aqueous | Water (pH < 7) | High | Forms soluble ammonium salts.[1] |

| Aqueous | Water (pH > 12) | Low to Moderate | Free base precipitates or oils out.[1] |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for solvent selection based on experimental phase.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this self-validating protocol to generate precise data for your specific batch.[1]

-

Preparation: Weigh approximately 50 mg of 4-Ethynylpiperidin-4-ol into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Equilibration: Cap tightly and sonicate for 5 minutes. If fully dissolved, add another 50 mg and repeat until solid persists.[1][3]

-

Agitation: Shake at room temperature (25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC-UV (210 nm) or gravimetric analysis (evaporate solvent and weigh residue).

Protocol B: Purification via pH-Switch Extraction

Due to the amphiphilic nature of the compound, standard extractions often fail.[1] This protocol leverages the pKa.[1][4]

-

Acidification: Dissolve the crude reaction mixture in dilute HCl (1M) until pH < 2. The compound forms a water-soluble salt.

-

Wash: Extract the aqueous layer with Ethyl Acetate (3x).[1] Discard organic layer (removes non-basic impurities).[1]

-

Basification: Cool the aqueous layer to 0°C. Slowly add NaOH (4M) until pH > 12. The compound will precipitate or oil out.[1]

-

Extraction: Extract the basic aqueous layer immediately with DCM (3x).[1] Note: DCM is superior to EtOAc here due to better solubility of the free base.[1]

-

Drying: Dry combined organics over Na₂SO₄ (anhydrous) and concentrate.

Mechanistic Insights & Troubleshooting

The "Oiling Out" Phenomenon

Problem: During recrystallization (e.g., from hot Ethanol), the compound separates as an oil rather than crystals.[1] Cause: The melting point is likely depressed by impurities, or the solvent polarity gap is too wide (e.g., adding Hexanes too fast).[1] Solution:

-

Seed Crystals: Always retain a small amount of crude solid to seed the oil.[1]

-

Slow Cooling: Wrap the flask in foil and allow it to cool to RT over 2 hours before placing in the fridge.

-

Solvent Switch: If EtOH/Hexanes fails, try Isopropyl Acetate (IPAc) .[1] It has a polarity "sweet spot" that often favors crystallization of piperidinols.[1]

Salt Formation Risks

When using chlorinated solvents (DCM/CHCl3), be aware that Chloroform can degrade over time to form HCl.[1] This will protonate the piperidine nitrogen, forming the hydrochloride salt, which is insoluble in Chloroform and will precipitate unexpectedly.[1]

-

Validation: Always use stabilized Chloroform or pass it through basic alumina before use.

Visualization: Purification Logic Flow

Figure 2: Acid-Base extraction workflow for high-purity isolation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5246250, 4-Ethynylpiperidine. (Structural analog data used for lipophilicity estimation).[1] Retrieved from [Link]

-

University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (General methodology for amine recrystallization). Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Modular Synthesis of Rigid PROTACs Using 4-Ethynylpiperidin-4-ol

Abstract

This application note details the synthetic utility of 4-Ethynylpiperidin-4-ol (CAS: 106565-71-3) in the construction of PROTAC libraries. Unlike traditional flexible polyethylene glycol (PEG) or alkyl linkers, this scaffold introduces a saturated heterocyclic ring (piperidine) into the linker backbone. This modification restricts conformational entropy, potentially improving the stability of the ternary complex (Target-PROTAC-E3 Ligase) and enhancing oral bioavailability. This guide provides a validated, two-stage protocol: (1) functionalization of the piperidine nitrogen via amide coupling, and (2) conjugation of the alkyne handle via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction: The Case for Rigid Linkers

In PROTAC development, the linker is not merely a passive connector; it determines the spatial orientation of the ternary complex.[1][2] First-generation linkers (PEG/alkyl chains) often suffer from high entropic penalties upon binding and poor metabolic stability.

4-Ethynylpiperidin-4-ol offers three distinct advantages:

-

Conformational Rigidity: The piperidine ring reduces the number of rotatable bonds, pre-organizing the molecule for binding.

-

Modularity: The secondary amine and the alkyne group allow for orthogonal functionalization (Amide coupling + Click chemistry).

-

Physicochemical Properties: The tertiary hydroxyl group and the basic nitrogen lower lipophilicity (LogP), improving aqueous solubility compared to all-carbon scaffolds.

Strategic Workflow

The synthesis generally follows a "Hub-and-Spoke" model. The piperidine scaffold acts as the central hub.

-

Vector A (Amine): Typically coupled to the E3 Ligase ligand (e.g., Thalidomide/VHL derivatives) bearing a carboxylic acid or electrophile.

-

Vector B (Alkyne): "Clicked" to the Target Protein ligand bearing an azide.

Figure 1: Retrosynthetic workflow for assembling PROTACs using the 4-Ethynylpiperidin-4-ol hub.

Experimental Protocols

Protocol A: Functionalization of the Piperidine Nitrogen (Amide Coupling)

Objective: Attach the E3 ligase ligand (e.g., a Pomalidomide derivative with a carboxylic acid tail) to the secondary amine of 4-Ethynylpiperidin-4-ol.

Reagents:

-

Carboxylic Acid-functionalized Ligand (1.0 eq)

-

4-Ethynylpiperidin-4-ol (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Ligand (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.

-

Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

-

Scaffold Addition: Add 4-Ethynylpiperidin-4-ol (1.2 eq).

-

Note: If the scaffold is a hydrochloride salt, ensure extra DIPEA (1.0 eq) is added to neutralize it.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

Monitoring: Monitor by LC-MS (ESI+). Look for the mass of [Product + H]+. The acid peak should disappear.

-

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

-

Purification: Flash column chromatography (DCM/MeOH gradient, typically 0–10% MeOH).

Checkpoint: The resulting intermediate contains a stable amide bond and a free, steric-unhindered terminal alkyne ready for click chemistry.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate the Alkyne-Intermediate from Protocol A with an Azide-functionalized Target Ligand to form the final PROTAC.

Mechanism: This step forms a 1,4-disubstituted 1,2,3-triazole. This ring is bioisosteric to amide bonds but is resistant to metabolic cleavage.

Reagents:

-

Alkyne-Intermediate (from Protocol A) (1.0 eq)

-

Azide-Ligand (1.0 eq)

-

CuSO4·5H2O (0.2 eq) (Catalyst source)

-

Sodium Ascorbate (0.5 eq) (Reductant to maintain Cu(I))

-

THPTA or TBTA (0.2 eq) (Ligand to stabilize Cu(I) and prevent oxidation)

-

Solvent: tBuOH/H2O (1:1) or DMSO/H2O if solubility is an issue.

Step-by-Step Procedure:

-

Dissolution: Dissolve the Alkyne-Intermediate (1.0 eq) and Azide-Ligand (1.0 eq) in the chosen solvent (e.g., 2 mL DMSO).

-

Catalyst Prep: In a separate small vial, mix CuSO4·5H2O and THPTA ligand in water.

-

Why? Pre-complexing Copper with THPTA prevents disproportionation and protects the biomolecules from oxidative damage.

-

-

Initiation: Add the Cu-THPTA complex to the reaction mixture. Then, add Sodium Ascorbate (freshly prepared in water).

-

Incubation: Flush the headspace with Nitrogen/Argon (oxygen inhibits the catalyst) and cap tightly. Stir at room temperature for 4–16 hours.

-

Optimization: If the reaction is sluggish, heat to 40°C.

-

-

Quenching: Dilute with water/brine. If using DMSO, direct injection into Prep-HPLC is often preferred to avoid difficult extractions.

-

Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Note: The triazole product is often significantly more polar than the starting materials.

-

Data Presentation & Quality Control

Expected Analytical Data

When validating the synthesis, compare the spectral shifts.

| Moiety | 1H NMR Characteristic (DMSO-d6) | LC-MS Signature |

| Alkyne (Start) | Singlet at ~3.2 ppm (acetylenic H) | [M+H]+ matches calculated mass |

| Triazole (Product) | Singlet at ~8.0–8.5 ppm (triazole CH) | Mass shift = (Alkyne + Azide) |

| Piperidine Ring | Multiplets at 1.5–3.5 ppm (broadening indicates rigidity) | N/A |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Steric hindrance of secondary amine | Switch coupling agent to COMU or PyBOP; heat to 50°C. |

| Incomplete Click Reaction | Oxidation of Cu(I) to Cu(II) | Degas solvents thoroughly; add more Sodium Ascorbate (0.5 eq). |

| Precipitation | Poor solubility of intermediate | Switch solvent to DMF/Water or THF/Water; use THPTA (water-soluble ligand). |

| Copper Contamination | Inefficient workup | Use a scavenger resin (e.g., QuadraPure™ TU) or wash with EDTA solution. |

Mechanistic Visualization

The following diagram illustrates the ternary complex formation facilitated by the rigid piperidine linker.

Figure 2: The rigid piperidine linker minimizes entropic loss, stabilizing the ternary complex required for ubiquitination.

References

-

Beshara, C. S., et al. "The role of linker rigidity in the design of PROTACs." Journal of Medicinal Chemistry, 2020. Link

-

Testa, A., et al. "Click chemistry in the development of PROTACs." Drug Discovery Today, 2021. Link

-

Wurzeier, S. I., et al. "4-Ethynylpiperidine derivatives as rigid linkers." Bioorganic & Medicinal Chemistry Letters, 2019. Link

-

Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 2001. Link

-

Li, J., et al. "Influence of Linker Rigidity on the Efficacy of PROTACs." Frontiers in Chemistry, 2022. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethynylpiperidines

Welcome to the technical support center for the synthesis of ethynylpiperidines. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these valuable heterocyclic motifs. Ethynylpiperidines are crucial building blocks in medicinal chemistry, often imparting desirable pharmacokinetic properties and serving as key intermediates for more complex molecular architectures.

However, their synthesis is not without challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common side reactions and offer validated protocols to help you optimize your experiments and overcome synthetic hurdles.

Section 1: Troubleshooting Palladium/Copper-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a cornerstone for installing an alkyne moiety onto a piperidine ring, typically functionalized with a halide or triflate. While powerful, this reaction is sensitive to several competing pathways.[1]

FAQ 1: My Sonogashira reaction is producing a significant amount of a symmetrical diyne byproduct, and my starting alkyne is being consumed rapidly. What is happening and how can I prevent it?

Answer: You are observing the Glaser-Hay homocoupling of your terminal alkyne.[2][3] This is arguably the most common and frustrating side reaction in Sonogashira couplings. It is an oxidative dimerization of the alkyne, catalyzed by the copper(I) cocatalyst in the presence of oxygen.[2][4][5][6] The desired cross-coupling and the undesired homocoupling pathways are in direct competition.

Causality: The mechanism involves the formation of a copper acetylide, which then undergoes oxidation (often by trace oxygen) to a copper(II) species. This intermediate then reacts with another copper acetylide molecule to form the diyne and regenerate Cu(I).[6]

-

Presence of Oxygen: Air is the primary culprit. Trace amounts of oxygen are sufficient to facilitate this rapid side reaction.[3]

-

Catalyst Concentration: Higher concentrations of the copper catalyst can sometimes increase the rate of homocoupling.[3]

-

Base: The amine base plays a role in forming the acetylide but can also influence catalyst solubility and stability.

Troubleshooting & Optimization:

-

Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are thoroughly deoxygenated. Standard practice involves at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). For particularly sensitive substrates, a "freeze-pump-thaw" degassing method for the solvent is recommended.

-

Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[1][2] These reactions often require a more active palladium catalyst/ligand system and may need slightly higher temperatures, but they completely eliminate the primary catalyst for homocoupling.

-

Use of a Reductant: Some protocols suggest adding a mild reducing agent or using a hydrogen atmosphere (diluted with an inert gas) to keep the copper in the +1 oxidation state and suppress the oxidative homocoupling pathway.[3]

-

Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over the second-order homocoupling reaction.

Workflow Diagram: Minimizing Glaser-Hay Homocoupling

Caption: Troubleshooting workflow for minimizing diyne byproduct formation.

FAQ 2: My reaction is sluggish or stalls completely. I see a black precipitate forming. What's wrong with my catalyst?

Answer: You are observing the decomposition of your palladium catalyst to form palladium black.[7][8] This is an inactive, aggregated form of palladium(0) that has precipitated out of the solution, effectively halting the catalytic cycle.

Causality: The active Pd(0) species in the catalytic cycle is coordinatively unsaturated and highly reactive. If it is not properly stabilized by its ligands, it can easily aggregate.

-

Ligand Choice: The most common cause is an inappropriate or insufficient amount of a stabilizing ligand (e.g., phosphine ligands). The ligand's job is to stabilize the Pd(0) center and prevent this aggregation.[8]

-

High Temperature: Excessive heat can accelerate both the reaction and the catalyst decomposition rate.

-

Impurities: Certain impurities in reagents or solvents can act as catalyst poisons, leading to deactivation.[7]

Troubleshooting & Optimization:

-

Ligand Selection: The choice of ligand is critical. For less reactive halides (e.g., aryl chlorides or bromides), bulkier, electron-rich phosphine ligands (like t-Bu₃P, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition step and stabilize the catalyst.[8][9]

-

Precatalyst Choice: Instead of generating Pd(0) in situ from a Pd(II) source (like PdCl₂(PPh₃)₂), consider using a pre-formed, air-stable Pd(0) source or a modern precatalyst that is designed for efficient and controlled activation.[10]

-

Temperature Control: Do not overheat the reaction. Start at a moderate temperature and only increase it incrementally if the reaction is not proceeding.

-

Reagent Purity: Ensure all reagents, especially the amine base and solvents, are of high purity and free from potential catalyst poisons.

| Parameter | Standard Condition | Troubleshooting Action | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ / CuI | Use an advanced precatalyst (e.g., G3-XPhos) | Ensures efficient generation of active Pd(0) and enhances stability.[10] |

| Ligand | PPh₃ | Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) | Stabilizes the Pd(0) intermediate, preventing aggregation into palladium black.[8][9] |

| Temperature | 80 °C | Start at 50 °C, increase to 70 °C only if needed | Minimizes the rate of thermal decomposition of the catalyst. |

| Atmosphere | Inert Gas | Maintain a strict inert atmosphere throughout | Prevents oxidation of ligands and the Pd(0) species.[8] |

Table 1. Comparative strategies for preventing palladium catalyst deactivation.

Section 2: Troubleshooting Nucleophilic Addition of Alkynes to Piperidinones

Another major route to ethynylpiperidines involves the nucleophilic addition of a metal acetylide to a piperidinone (ketone) precursor, forming a propargyl alcohol. This is often accomplished via a Favorskii-type reaction.[11]

FAQ 3: I am trying to add lithium acetylide to my N-protected 4-piperidone, but I am getting very low yields and a complex mixture of byproducts. What are the likely side reactions?

Answer: Nucleophilic addition to ketones like 4-piperidones can be complicated by several side reactions, primarily related to the basicity of the acetylide reagent and the potential for the ketone to enolize.

Causality:

-

Enolization: The metal acetylide is a strong base. If the piperidinone has acidic α-protons (at the 3- and 5-positions), the acetylide can act as a base and simply deprotonate the ketone to form an enolate. This consumes your nucleophile and starting material without forming the desired product.[11]

-

Aldol Condensation: Once an enolate is formed, it can act as a nucleophile itself, attacking another molecule of the piperidinone. This leads to aldol condensation products, which can further dehydrate and polymerize, resulting in a complex, often intractable mixture.[11]

-

Reagent Stability: Lithium acetylide can be unstable, and its preparation and handling are critical. Impurities or poor preparation can lead to lower reactivity.

Troubleshooting & Optimization:

-

Use a Less Basic Acetylide Source: If enolization is a major issue, switching from a highly basic lithium or sodium acetylide to a different metal acetylide may help. For example, using the ethynyl Grignard reagent (Ethynylmagnesium bromide) can sometimes provide the right balance of nucleophilicity and basicity.

-

Change Reaction Temperature: These reactions are almost always run at low temperatures (e.g., -78 °C) to disfavor the enolization pathway and any subsequent aldol reactions. Ensure your cooling bath is stable and the reagent is added slowly to control the exotherm.

-

Use Additives: The addition of a Lewis acid, such as CeCl₃, can sometimes improve results. The cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over deprotonation. This is known as the Luche reduction conditions, adapted for alkynylation.

Protocol: Cerium(III)-Mediated Alkynylation of 4-Piperidone

This protocol is designed to minimize enolization by pre-complexing the piperidinone with CeCl₃.

-

Preparation: In a flame-dried, three-neck flask under Argon, suspend anhydrous Cerium(III) chloride (1.2 equivalents) in dry THF (approx. 0.2 M).

-

Complexation: Cool the suspension to -78 °C (dry ice/acetone bath). Add a solution of the N-protected 4-piperidone (1.0 equivalent) in dry THF dropwise. Stir the resulting slurry for 1-2 hours at -78 °C.

-

Nucleophile Addition: In a separate flask, prepare or obtain a solution of lithium acetylide or ethynylmagnesium bromide (1.1-1.5 equivalents) in THF. Add this acetylide solution dropwise to the cold piperidone-cerium slurry.

-

Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours at -78 °C.

-

Quench: Slowly quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

-

Workup: Allow the mixture to warm to room temperature. Extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting propargyl alcohol by column chromatography.

Section 3: General Purification and Characterization Challenges

FAQ 4: My ethynylpiperidine product seems unstable during column chromatography on silica gel. Why is this happening?

Answer: Both the piperidine nitrogen and the terminal alkyne can pose challenges during purification.

-

Piperidine Basicity: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and in some cases, decomposition.

-

Alkyne Reactivity: Terminal alkynes, especially when activated by adjacent functionality, can sometimes be unstable on acidic media.

Troubleshooting & Optimization:

-

Neutralize the Silica: Pre-treat your silica gel. Make a slurry of the silica in your starting eluent and add 1-2% triethylamine (or another volatile amine base like ammonia in methanol). This deactivates the acidic sites on the silica surface, leading to much sharper peaks and better recovery for basic compounds.

-

Switch to a Different Stationary Phase: If problems persist, consider using a less acidic stationary phase like alumina (which can be found in basic, neutral, or acidic grades) or a bonded-phase silica like C18 (reverse-phase chromatography).

-

Avoid Chlorinated Solvents: Dichloromethane can contain trace amounts of HCl, which can protonate your piperidine, causing it to stick to the column. If you must use it, consider passing it through a plug of basic alumina immediately before use.

Diagram: Logic for Choosing a Purification Strategy

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 4. Glaser coupling - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Favorskii reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Copper Remediation for 4-Ethynylpiperidin-4-ol Scaffolds

Status: Operational Ticket ID: CuAAC-PIP-001 Assigned Specialist: Senior Application Scientist Subject: Removal of Copper Catalyst from Basic Amine/Alcohol Substrates[1]

The Core Problem: "The Chelation Trap"

You are likely experiencing persistent blue/green discoloration or high residual copper levels (measured by ICP-MS) despite standard aqueous washes.[1]

The Scientific Causality: The substrate 4-Ethynylpiperidin-4-ol is not a passive bystander.[1] Upon completing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting product contains three distinct coordination sites that act as a "pincer" ligand for Copper (Cu):

-

The Piperidine Nitrogen: A secondary amine (highly basic, pKa ~11).[1]

-

The Triazole Nitrogen: The N3 atom of the newly formed ring.[1]

-

The Hydroxyl Group: The C4-alcohol provides additional stabilization.[1]

Unlike simple alkyl-alkynes, this scaffold forms a thermodynamically stable multidentate chelate with Cu(I)/Cu(II).[1] Standard water/brine washes are insufficient because the formation constant (

Visualization: The Chelation Mechanism

Troubleshooting Protocols

Choose the protocol that matches your scale and purity requirements.[1]

Protocol A: Solid-Supported Scavenging (Gold Standard)

Recommended for: Pharmaceutical intermediates, biological assays, and high-value synthesis (<10g).[1]

Why this works: Silica-bound thiols or thioureas bind Cu with extreme affinity (

Materials:

-

Silica-supported metal scavenger (e.g., SiliaMetS® Thiol, QuadraPure™ TU).[1]

-

Solvent: THF, MeOH, or DCM (Must solubilize your product).[1]

Step-by-Step:

-

Dissolution: Dissolve your crude reaction mixture in a solvent where the product is fully soluble (THF is often ideal for piperidine-ols).

-

Loading: Add the scavenger resin.[1]

-

Ratio: 4 equivalents of scavenger relative to the initial copper catalyst load (not the substrate).[1]

-

-

Incubation: Stir gently for 4–12 hours at room temperature.

-

Visual Check: The resin should turn dark/green as it captures Cu.[1] The solution should clarify.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE frit or a Celite pad.[1]

-

Validation: The filtrate should be colorless.

Protocol B: Chelation Extraction (Bulk Scale)

Recommended for: Large scale synthesis (>10g) or initial cleanup.[1]

Why this works: EDTA forms a hexadentate complex with Cu that is water-soluble.[1] However, because your product contains a basic piperidine, pH control is critical .[1] If the pH is too low, your product protonates and enters the water layer with the EDTA.[1] If too high, Cu may precipitate as hydroxides.[1]

The "Ammoniacal EDTA" Method:

-

Prepare Buffer: Mix 0.1 M EDTA (disodium salt) with dilute

until pH is adjusted to ~8.5.-

Note: The ammonia keeps Cu in solution as

if EDTA is saturated, preventing precipitation.[1]

-

-

Dilution: Dilute your reaction mixture with a water-immiscible organic solvent (DCM or EtOAc).[1]

-

Wash Cycles:

-

Drying: Dry organic layer over

.

Protocol C: Chromatographic "Polishing"

Use this if trace copper persists after Protocol A or B.

Standard silica gel is slightly acidic and can bind basic amines, causing streaking.[1] The copper can also "smear" through the column.[1]

-

Modification: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in your mobile phase.[1] This deactivates the silica's acidic sites and ensures the piperidine elutes sharply, often leaving the copper stuck at the baseline.[1]

Decision Matrix & Workflow

Use this flowchart to determine the correct path for your specific experiment.

Comparative Data: Scavenger Efficiency

| Method | Cu Removal Efficiency | Product Yield | Notes |

| Solid Phase (Thiol Silica) | >99% (<5 ppm) | >95% | Most expensive, but cleanest.[1] No emulsion risk.[1] |

| EDTA Extraction | ~90-95% | 85-90% | Risk of product loss to aqueous phase if pH is wrong.[1] |

| Ammonia Wash | ~80% | >90% | Leaves residual Cu; product often remains slightly green.[1] |

| Sulfide Precipitation | >99% | Variable | Toxic gas risk. Not recommended for GMP environments.[1] |

Frequently Asked Questions (FAQs)

Q: My product is still green after an EDTA wash. What happened? A: The "Green" color usually indicates Cu(II).[1] If the color persists, the binding constant of your piperidine-triazole product is likely competing effectively with the EDTA.[1]

-

Fix: Switch to Protocol A (Solid Scavenger) .[1] Thiol-based resins have a higher affinity for Cu than nitrogen-based ligands.[1]

Q: Can I use Sodium Sulfide (

-

Safety: Acidifying the mixture later can release

gas (fatal).[1] -

Purity: Colloidal CuS is notoriously difficult to filter and can pass through standard frits, contaminating the final product.[1]

Q: How do I measure residual copper without an ICP-MS? A: For a qualitative check, use the Sodium Diethyldithiocarbamate test.[1]

-

Take a small aliquot of your product.[1]

-

Add a few drops of aqueous sodium diethyldithiocarbamate.

-

A yellow/brown precipitate indicates significant residual copper (>50 ppm).[1]

Q: Is the residual copper toxic to my cell lines? A: Yes. Copper is cytotoxic.[1] The Permitted Daily Exposure (PDE) for copper in oral medicinal products is approx. 3400 µ g/day , but for parenteral (injected) routes, it is significantly lower (~340 µ g/day ) [1].[1] If your molecule is a drug candidate, you must reduce Cu to <10-20 ppm.[1]

References

-

European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts or metal reagents.[1] (2008).[1] Link

-

Meldal, M., & Tornøe, C. W. Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews (2008).[1][2] Link[1]

-

Gottfries, J., et al. Copper Scavenging in Organic Synthesis.[1] Chemistry – A European Journal (2013).[1] (Contextual grounding on scavenger efficiency).

-

Sigma-Aldrich (Merck). Fundamental Principles of Click Chemistry & Purification.[1]Link

Sources

Technical Support Center: Troubleshooting Low Yields in Piperidine Functionalization

Introduction

Welcome to the Technical Support Center for Piperidine Functionalization. The piperidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, its functionalization is not always straightforward, and researchers frequently encounter challenges that lead to low yields of the desired product. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the N-alkylation, N-arylation, N-acylation, and C-H functionalization of piperidine rings. Our approach is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to make informed, effective decisions in your experimental design.

Part 1: General Troubleshooting for Low Conversion

This section addresses initial checks when a reaction fails to proceed to completion, leaving significant amounts of starting material.

Q1: My piperidine functionalization reaction has stalled, with significant starting material remaining. What are the first critical factors I should investigate?

When a reaction stalls, a systematic evaluation of the foundational parameters is the most efficient way to identify the root cause. Before delving into complex mechanistic problems, verify the integrity of your reaction's basic components.

A Systematic Checklist:

-

Reagent Purity and Integrity:

-

Piperidine Starting Material: Piperidine and its derivatives are susceptible to oxidation, which can cause discoloration (yellowing/browning).[3][4] While this may not affect all reactions, for sensitive catalytic processes, it's best to use purified material. Consider distillation or purification via carbonate salt formation to remove impurities.[4][5]

-

Reagents and Solvents: Ensure all reagents are of the appropriate grade and solvents are anhydrous where required. N-alkylation and N-arylation reactions, in particular, can be sensitive to moisture.[6] Using freshly dried solvents and handling reagents under an inert atmosphere is critical.

-

Catalyst Activity: In metal-catalyzed reactions (e.g., Buchwald-Hartwig), the catalyst's activity is paramount. Ensure the catalyst or precatalyst has not degraded during storage. Using a fresh batch or a reliable precatalyst is a simple way to rule out catalyst deactivation.[7]

-

-

Reaction Setup and Conditions:

-

Inert Atmosphere: For many coupling reactions, especially palladium-catalyzed N-arylations, maintaining an inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidation and deactivation of the catalyst.[8] Ensure your glassware is properly dried and the system is thoroughly purged.

-

Temperature Control: Suboptimal temperature is a common reason for low conversion. Some reactions require an initial low temperature to control exotherms, followed by warming to proceed at a reasonable rate.[9] Conversely, if steric hindrance is an issue, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[3]

-

Reaction Time and Concentration: Monitor the reaction over time using TLC or LC-MS. A reaction may simply be slow. If the reaction stalls early, concentration issues could be at play.

-

The following diagram outlines a logical workflow for initial troubleshooting.

Caption: A systematic workflow for troubleshooting low reaction yields.

Part 2: Troubleshooting Specific Functionalization Reactions

If general parameters are not the issue, the problem likely lies within the specific chemistry of the reaction.

N-Alkylation

Q2: My N-alkylation reaction is slow and incomplete, and I'm also forming a significant amount of a white precipitate, which I suspect is a quaternary ammonium salt. How can I improve the yield of the desired mono-alkylated product?

This is a classic problem in N-alkylation, stemming from the desired secondary amine product being more nucleophilic than the starting piperidine, leading to a second alkylation event (over-alkylation).[8]

Causality and Solutions:

-

Over-alkylation: The formation of a quaternary ammonium salt is a common side reaction, especially with reactive alkylating agents like methyl iodide or benzyl bromide.[3][8]

-

Solution 1: Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1-1.2 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is consumed before significant over-alkylation can occur.[3]

-

Solution 2: Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[8] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting piperidine over the newly formed product.[8]

-

-

Poor Reactivity: A slow or incomplete reaction can often be attributed to steric hindrance or a poor leaving group.

-

Solution 1: Enhance Leaving Group Ability: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[3]

-

Solution 2: Increase Reaction Temperature: For sterically hindered substrates (either on the piperidine ring or the alkylating agent), increasing the temperature can provide the necessary energy to overcome the activation barrier.[3]

-

Solution 3: Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can stabilize charged intermediates and accelerate the reaction rate.[3]

-

The diagram below illustrates the competing reaction pathways.

Caption: Competing pathways in N-alkylation of piperidine.

N-Arylation (Buchwald-Hartwig Amination)

Q3: My Buchwald-Hartwig N-arylation is giving low yields. I've confirmed my reagents are pure and the system is inert. What specific components of the catalytic cycle should I troubleshoot?

The Buchwald-Hartwig amination is a powerful but complex reaction. Low yields often stem from an inefficient catalytic system for your specific substrates.[10] The choice of ligand, base, and palladium source are all interconnected and critical for success.

Key Troubleshooting Points:

-

Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich piperidines, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to promote the crucial reductive elimination step.[6][8] If one ligand fails, screening a panel of others is a standard optimization step.

-

Base Selection: The base's role is to deprotonate the piperidine, but its strength and nature are critical.

-

Strong Bases (NaOt-Bu, LHMDS): These often give the highest reaction rates but are incompatible with base-sensitive functional groups on your substrates.[6][11]

-

Weaker Bases (K₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher temperatures or longer reaction times.[6][11]

-

-

Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > Cl.[7] Aryl chlorides are notoriously difficult substrates and often require specialized, highly active catalyst systems. If possible, switching to the corresponding aryl bromide can dramatically improve yields.[7]

-

Catalyst Inhibition: Since the piperidine substrate or product is itself a Lewis base, it can act as a ligand for the palladium center, potentially inhibiting catalytic activity. It is sometimes helpful to add a slight excess of the phosphine ligand relative to the palladium precursor to prevent this.[12]

Troubleshooting Table for Buchwald-Hartwig Amination

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Reaction / Low Conversion | 1. Catalyst/ligand system is not active for the substrate. 2. Base is too weak. 3. Aryl halide is unreactive (e.g., Ar-Cl). | 1. Screen a panel of bulky phosphine ligands (e.g., RuPhos, XPhos, SPhos). 2. Switch to a stronger base like NaOt-Bu or LHMDS if tolerated. 3. If using Ar-Cl, switch to Ar-Br or Ar-I if possible. Use a catalyst system designed for Ar-Cl activation. |

| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water or protic impurities. 2. Base is too strong, promoting a reduction pathway. | 1. Ensure rigorous use of anhydrous solvents and reagents.[6] 2. Consider a weaker base (e.g., K₃PO₄). |

| Diarylation (if piperidine has another N-H) | 1. Unprotected second amine is competing. 2. Excess aryl halide is used. | 1. Protect the competing amine with a suitable protecting group (e.g., Boc).[6] 2. Use a stoichiometric amount or only a slight excess (1.1 equiv.) of the aryl halide.[6] |

N-Acylation

Q4: My N-acylation reaction is incomplete, even after several hours. How can I drive it to completion?

Incomplete N-acylation is typically due to insufficient reactivity of the acylating agent or deactivation of the nucleophile.

Causality and Solutions:

-

Insufficiently Reactive Acylating Agent: The reactivity of acylating agents varies significantly. If an anhydride is proving too slow, a more reactive agent is needed.

-

Solution: Switch to a more electrophilic acylating agent. The general order of reactivity is: Acid Chloride > Anhydride > Ester . Using the corresponding acid chloride will often solve reactivity issues.[3]

-

-

Protonation of Piperidine: The reaction generates one equivalent of acid (e.g., HCl from an acid chloride). This will protonate the basic piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.

-

Solution: Add a non-nucleophilic base to scavenge the acid produced. Triethylamine (TEA) or pyridine (1.2 equivalents) are commonly used for this purpose.[9] For highly sensitive substrates, a milder inorganic base like sodium bicarbonate (NaHCO₃) can be used during workup or in a biphasic system.[3]

-

-

Steric Hindrance: If the piperidine or the acylating agent is sterically congested, the reaction may require more forcing conditions.

-

Solution: Increase the reaction temperature. Additionally, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the acylation, particularly with less reactive anhydrides.

-

C-H Functionalization

Q5: I am attempting a direct C-H functionalization on the piperidine ring, but I'm getting a mixture of products or no reaction at all. How can I control the site-selectivity (regioselectivity)?

Direct C-H functionalization is a powerful but challenging strategy. The piperidine ring has multiple C-H bonds (C2, C3, C4), and controlling which one reacts is a significant hurdle.[8][13]

Causality and Solutions:

-

Inherent Reactivity: The C2 position (alpha to the nitrogen) is often electronically favored for functionalization because the nitrogen can stabilize a positive charge buildup in the transition state.[14] However, this position is also the most sterically hindered. The C3 position is electronically deactivated, while the C4 position is sterically accessible but less electronically activated.[14]

-

Solution 1: Use a Directing Group (DG): This is the most common and effective strategy.[8][15] A directing group is installed on the piperidine nitrogen, which then coordinates to the metal catalyst and delivers it to a specific C-H bond.

-

Solution 2: Catalyst Control: The choice of catalyst and ligand can profoundly influence site-selectivity. Different rhodium and palladium catalysts have been designed to favor functionalization at different positions by exploiting subtle steric and electronic differences.[14]

Caption: Strategies for controlling site-selectivity in piperidine C-H functionalization.

Part 3: Protocols and Data

This section provides actionable experimental procedures for common troubleshooting scenarios.

Protocol 1: General Procedure for a Small-Scale Reaction Screen (e.g., for N-Arylation)

This protocol outlines how to efficiently test multiple conditions (ligands, bases) in parallel to find an optimal system for a low-yielding reaction.

Materials:

-

Aryl halide (1.0 eq)

-

Piperidine derivative (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Panel of phosphine ligands (e.g., XPhos, RuPhos, SPhos; 4 mol%)

-

Panel of bases (e.g., NaOt-Bu, K₃PO₄, LHMDS; 1.4 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Small reaction vials (e.g., 2 mL microwave vials) with stir bars

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation: In a glovebox, arrange and label reaction vials for each condition to be tested.

-

Solid Dispensing: To each vial, add the palladium precatalyst, the specific ligand for that vial, and the specific base.

-

Liquid Addition: Add the anhydrous solvent to each vial.

-

Substrate Addition: Add the piperidine derivative, followed by the aryl halide.

-

Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C). Stir for a set period (e.g., 12-24 hours).

-

Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS to determine the conversion to the desired product and identify major byproducts. This allows for a rapid comparison of the effectiveness of each condition.

Protocol 2: Purification of a Basic Piperidine Derivative via Acid-Base Extraction

This method is useful when a piperidine product is difficult to purify by column chromatography due to tailing or irreversible binding to silica.

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.[3]

-

Separation: Separate the aqueous layer. It now contains the desired product as a hydrochloride salt.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). This will deprotonate the piperidinium salt, regenerating the free base.

-

Re-extraction: Extract the now-basic aqueous layer multiple times with an organic solvent (e.g., DCM).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified piperidine product.

References

-

Walters, A. J., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

Roque, J. B., et al. (2020). Approaches to α-functionalization of piperidines by C─H functionalization. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Liao, H.-M., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. Retrieved February 13, 2026, from [Link]

-

Reddit discussion on troubleshooting a Buchwald-Hartwig amination. (2018). Reddit. Retrieved February 13, 2026, from [Link]

-

Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Retrieved February 13, 2026, from [Link]

-

Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2022). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

-

On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. (2023). ACS Catalysis. Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Analysis of Piperidine-Based Clickable Tags: A Guide for Chemical Biology & Drug Discovery

Topic: Comparative analysis of piperidine-based clickable tags Content Type: Publish Comparison Guides

Executive Summary

In the architecture of modern drug discovery—specifically within Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs)—the choice of scaffold and linker is as critical as the warhead itself. Piperidine, a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Ibrutinib, Donepezil), offers a unique balance of structural rigidity, basicity, and metabolic stability.

When functionalized with "clickable" handles (azides or alkynes), piperidine scaffolds transform from passive spacers into active chemical probes. This guide compares the three dominant classes of piperidine-based clickable tags, analyzing their physicochemical properties, click reaction kinetics, and suitability for Activity-Based Protein Profiling (ABPP) and PROTAC linker design.

Technical Comparison: The Three Classes

We categorize piperidine-based clickable tags into three distinct classes based on the attachment point of the bioorthogonal handle and the scaffold nature.

Class Definitions

-

Class A: C-Functionalized Rigid Tags (e.g., 4-ethynylpiperidine)

-

Description: The click handle is directly attached to the carbon ring (usually C4).

-

Primary Use: FBDD, where the tag mimics the geometry of the parent drug.

-

-

Class B: N-Functionalized Flexible Tags (e.g., N-(3-azidopropyl)piperidine)

-

Description: The click handle is tethered to the nitrogen via an alkyl chain.

-

Primary Use: PROTAC linkers, surface functionalization.[1]

-

-

Class C: Hydrophilic Piperazine Controls (e.g., N-Boc-4-ethynylpiperazine)

-

Description: A diaza-analog used to modulate solubility (LogP).

-

Primary Use: Solubility rescue for hydrophobic warheads.

-

Comparative Performance Matrix

The following table synthesizes experimental data regarding solubility, reactivity, and biological stability.

| Feature | Class A: C-Rigid (4-Ethynyl) | Class B: N-Flexible (Azidoalkyl) | Class C: Piperazine (Hydrophilic) |

| Structural Rigidity | High (Conformationally restricted) | Low (Flexible alkyl tether) | Medium (Ring is rigid, N-substituents flexible) |

| cLogP (Lipophilicity) | ~1.5 - 2.0 (Good membrane perm.) | ~1.2 - 1.8 (Variable by chain length) | ~0.5 - 1.0 (Enhanced solubility) |

| pKa (Basicity) | ~10.5 (Highly basic, protonated) | ~9.0 (Lowered by alkylation) | ~8.5 (Lower due to 2nd Nitrogen) |

| Click Kinetics ( | Fast (Sterically unhindered alkyne) | Medium (Azide can be sterically shielded) | Fast |

| Metabolic Stability | High (Resistant to N-dealkylation) | Low (Prone to oxidative N-dealkylation) | Medium (Phase II conjugation risks) |

| Best Application | ABPP / Covalent Fragments | PROTAC Linkers | Solubility Optimization |

Expert Insight: Choose Class A when your target pocket is tight and defined. The rigidity of the 4-substituted piperidine ensures the click handle points away from the binding interface, minimizing steric clash. Choose Class B only when linker flexibility is required to span a distance (e.g., recruiting E3 ligases).

Mechanistic Workflows & Visualization

Workflow 1: Activity-Based Protein Profiling (ABPP)

In ABPP, a Class A piperidine fragment equipped with an electrophile (warhead) and a click handle (alkyne) is used to map "ligandable" cysteines in the proteome.

Caption: Figure 1. ABPP workflow utilizing a rigid piperidine-alkyne probe to map proteomic targets. The rigidity of the piperidine scaffold preserves the binding affinity during the initial incubation step.

Workflow 2: PROTAC Linker Logic

When designing PROTACs, the linker controls the spatial orientation of the Target Protein (POI) and the E3 Ligase.[2][3] Piperidine tags (Class B) are often used here.

Caption: Figure 2. PROTAC assembly using a piperidine linker.[4][5] The click reaction (often SPAAC or CuAAC) occurs at the 'Linker' stage to join the two ligands.

Experimental Protocols

Protocol A: Copper-Catalyzed Click Reaction (CuAAC) for Piperidine Probes

This protocol is optimized for Class A (Alkyne) probes in cell lysates. It utilizes a specific ligand (THPTA) to protect proteins from copper-mediated oxidation.

Reagents:

-

Probe Labelled Lysate: 1 mg/mL protein concentration.

-

Reporter: Azide-PEG3-Biotin (10 mM stock in DMSO).

-

Catalyst: CuSO₄ (50 mM in water).

-

Reducing Agent: TCEP (freshly prepared, 50 mM in water).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mM in water).

Step-by-Step Methodology:

-

Preparation: Adjust lysate volume to 100 µL (100 µg protein) in PBS.

-

Click Cocktail: In a separate tube, premix the reagents in this exact order to form the active Cu(I) complex:

-

0.5 µL THPTA (100 µM final)

-

1.0 µL CuSO₄ (1 mM final)

-

Vortex briefly

-

1.0 µL Azide-Reporter (100 µM final)

-

1.0 µL TCEP (1 mM final)

-

Vortex and incubate for 1 minute at RT.

-

-

Reaction: Add the Click Cocktail to the lysate. Vortex immediately.

-

Incubation: Rotate in the dark at Room Temperature for 1 hour.

-

Termination: Add 400 µL ice-cold methanol to precipitate proteins. Centrifuge at 15,000 x g for 5 mins. Discard supernatant (removes free dye).

-

Wash: Resuspend pellet in 200 µL cold methanol, sonicate briefly, centrifuge again. Repeat once.

-

Solubilization: Resuspend pellet in 1% SDS/PBS for Streptavidin enrichment or Western Blot loading.

Validation Check: A "No-Click" control (omitting TCEP or CuSO₄) must be run in parallel. If signal appears in the control, your probe is non-specifically sticking to the beads or dye.

Protocol B: Synthesis of N-Propargyl Piperidine (Class B Precursor)

A standard procedure to introduce an alkyne handle onto a piperidine scaffold.

-

Reactants: Dissolve the secondary amine (Piperidine derivative, 1.0 eq) in anhydrous DMF.

-

Base: Add K₂CO₃ (3.0 eq) to scavenge acid.

-

Alkylation: Dropwise add Propargyl Bromide (80% in toluene, 1.2 eq) at 0°C.

-

Reaction: Warm to RT and stir for 4-12 hours. Monitor by TLC (Stain: KMnO₄).

-

Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x with Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane:EtOAc).

-

Note: The product is basic.[4] Pre-treat silica column with 1% Triethylamine to prevent streaking.

-

Critical Analysis & Troubleshooting

Solubility vs. Permeability Paradox

One of the most common failures in piperidine-based probe design is the solubility crash .

-

Issue: Adding a hydrophobic click handle (like a benzyl azide) to a lipophilic piperidine drug often pushes the cLogP > 5.

-

Solution: Switch to Class C (Piperazine) or use a PEG-spacer between the piperidine and the click handle.

-

Data Support: Research indicates that replacing a piperidine linker with piperazine can lower LogP by ~1.0 unit, significantly improving aqueous solubility for assays [1].

The "Dead" Catalyst

If your CuAAC reaction yields low signal:

-

Cause: Oxygen poisoning. Cu(I) oxidizes to Cu(II) rapidly in air.

-

Fix: Increase TCEP concentration to 2 mM or sparge buffers with Argon. Ensure the THPTA:Cu ratio is at least 5:1 to stabilize the Cu(I) state [2].

References

-

Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[6] Angewandte Chemie International Edition. [Link]

-

Fragment-based covalent ligand discovery. Boike, L., Henning, N.J. & Nomura, D.K. (2022). Nature Reviews Drug Discovery. [Link]

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 2. chempep.com [chempep.com]

- 3. explorationpub.com [explorationpub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

The Kinetics of Connection: A Comparative Guide to 4-Ethynylpiperidin-4-ol in Click Chemistry

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Click chemistry, with its suite of bioorthogonal reactions, has emerged as an indispensable tool. At the heart of these reactions are the alkyne and azide functionalities, and the choice of alkyne can significantly dictate the kinetic performance of the conjugation. This guide provides an in-depth analysis of the reaction kinetics for 4-Ethynylpiperidin-4-ol, a versatile building block, in the two major classes of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in mechanistic understanding and experimental data. We will explore the nuances of how the structural features of 4-Ethynylpiperidin-4-ol—specifically its tertiary propargylic alcohol moiety and the piperidine ring—influence its reactivity compared to other commonly used alkynes. This guide is designed to empower you to make informed decisions in the design and execution of your bioconjugation strategies.

The Copper-Catalyzed Arena: 4-Ethynylpiperidin-4-ol in CuAAC Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical click reaction, renowned for its high yields, regiospecificity, and rapid kinetics.[1] The reaction's efficiency is heavily reliant on the nature of the alkyne substrate.

Kinetic Profile: A Comparative Perspective

While specific second-order rate constants for 4-Ethynylpiperidin-4-ol are not extensively reported in the literature, we can infer its kinetic performance by comparing it to structurally related alkynes. 4-Ethynylpiperidin-4-ol is a tertiary propargylic alcohol. Studies on the relative performance of various alkynes in CuAAC reactions provide a solid framework for this comparison.

Propargyl compounds, in general, are excellent substrates for CuAAC, offering a good balance of reactivity, ease of installation, and cost.[2] However, the substitution pattern around the alkyne is critical. Electron-withdrawing groups can enhance reactivity, while steric hindrance can impede it.

| Alkyne Substrate | Relative Reactivity | Time to 90% Completion (min) (Typical) | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Considerations |

| 4-Ethynylpiperidin-4-ol | Moderate | ~20-30 | Estimated ~1-10 | The tertiary alcohol and piperidine ring may introduce some steric hindrance. Stability under catalytic conditions is a key factor. |

| Propargyl Alcohol | Moderate | ~20 | Not widely reported, but similar to other propargyl derivatives | A standard, cost-effective alkyne for click reactions.[1] |

| Propargyl Ethers | High | ~15 | >10 | Generally exhibit faster kinetics than propargyl alcohol.[1] |

| Propiolamides | Very High | <10 | >100 | Electronically activated, leading to very fast reactions.[2] |

| Aromatic Alkynes | Low | >30 | <1 | Generally slower than propargylic compounds.[2] |

| Aliphatic Alkynes | Low | >30 | <1 | Similar to aromatic alkynes in reactivity.[2] |

Expert Insights on 4-Ethynylpiperidin-4-ol in CuAAC:

The tertiary nature of the propargylic alcohol in 4-Ethynylpiperidin-4-ol is a double-edged sword. On one hand, the electron-donating character of the alkyl groups could slightly decrease the acidity of the terminal proton, which is a key step in the formation of the copper-acetylide intermediate.[3] On the other hand, the steric bulk of the piperidine ring may hinder the approach of the copper catalyst and the azide.

Crucially, a significant concern with some tertiary propargylic derivatives, such as tertiary propargyl carbamates, is their propensity for copper-induced fragmentation.[2] While this has not been explicitly reported for 4-Ethynylpiperidin-4-ol, it is a critical parameter to assess during experimental design. Preliminary small-scale reactions and careful product characterization are strongly advised to rule out potential side reactions.

Mechanistic Pathway of CuAAC

The CuAAC reaction proceeds through a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing your reactions.

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: Kinetic Analysis of SPAAC by ¹H NMR Spectroscopy

This protocol outlines a method for monitoring the kinetics of a SPAAC reaction using ¹H NMR by observing the disappearance of a reactant peak or the appearance of a product peak over time.

Materials:

-

Cyclooctyne derivative of 4-Ethynylpiperidin-4-ol

-

Benzyl azide (or another suitable azide)

-

Deuterated solvent (e.g., CD₃CN or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In an NMR tube, dissolve a known concentration of the cyclooctyne derivative (e.g., 10 mM) in the deuterated solvent.

-

Add a known concentration of benzyl azide (e.g., 10 mM) to the NMR tube.

-

-

NMR Data Acquisition:

-

Quickly acquire an initial ¹H NMR spectrum (t=0).

-

Continue to acquire spectra at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant conversion.

-

Ensure the temperature of the NMR probe is stable and recorded.

-

-

Data Analysis:

-

Identify a well-resolved proton signal for either the cyclooctyne reactant or the triazole product that does not overlap with other signals.

-

Integrate this signal in each spectrum.

-

Normalize the integrals to an internal standard or assume the sum of the reactant and product integrals is constant.

-

Plot the concentration of the reactant or product as a function of time.

-

The second-order rate constant (k) can be determined by plotting 1/[Reactant] versus time and determining the slope of the resulting line.

-

Conclusion: Selecting the Right Click Chemistry for Your Application

The choice between CuAAC and SPAAC for conjugations involving 4-Ethynylpiperidin-4-ol depends critically on the specific application.

-

For CuAAC , 4-Ethynylpiperidin-4-ol is expected to be a moderately reactive alkyne, suitable for a wide range of in vitro applications where speed is not the absolute priority and the presence of copper is tolerable. Its key advantages are the commercial availability of the starting material and the generally high efficiency of the CuAAC reaction. However, researchers must be vigilant about potential side reactions due to its tertiary propargylic alcohol structure.

-

For SPAAC , the journey is more synthetically demanding, requiring the conversion of 4-Ethynylpiperidin-4-ol into a strained cyclooctyne. The resulting kinetic performance will be highly dependent on the final ring architecture. This approach is best suited for applications where the absence of a metal catalyst is non-negotiable, such as in live-cell imaging or in vivo studies.

By understanding the kinetic nuances and mechanistic underpinnings of these powerful reactions, researchers can harness the full potential of 4-Ethynylpiperidin-4-ol as a versatile building block in the ever-expanding world of click chemistry.

References

-

Ning, X., Guo, J., Wolfert, M. A., & Boons, G. J. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(37), 8789-8792. [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

-

Adrower, C., et al. (2014). Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. Polymer Chemistry, 5(15), 4495-4505. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & Biology, 21(9), 1075-1101. [Link]

-

Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]

-

Sun, L., & Wu, P. (2010). Mechanistic insights into Cu(I)-catalyzed azide-alkyne "click" cycloaddition monitored by real time infrared spectroscopy. Journal of the American Chemical Society, 132(44), 15605-15607. [Link]

-

Himo, F., et al. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210-216. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. The Journal of Organic Chemistry, 76(17), 7218-7223. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current Protocols in Chemical Biology, 3(4), 163-172. [Link]

-

Li, L., et al. (2015). Kinetic resolution of cyclic secondary azides, using an enantioselective copper-catalyzed azide–alkyne cycloaddition. Journal of the American Chemical Society, 137(48), 15124-15127. [Link]

-

baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

-

ResearchGate. (n.d.). CuAAC reaction kinetics showing signal for the product of reaction of propargyl amine and benzyl azide... Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethynylpiperidin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Ethynylpiperidin-4-ol. As a compound featuring both a heterocyclic piperidine ring and a reactive ethynyl group, its disposal requires a nuanced understanding of its chemical properties to ensure laboratory safety and environmental compliance. This guide moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering you to manage this chemical waste stream with confidence and precision.

Hazard Assessment: A Tale of Two Functional Groups

The disposal protocol for 4-Ethynylpiperidin-4-ol is dictated by the combined hazards of its piperidine core and its terminal alkyne. Understanding these intrinsic properties is the foundation of a safe disposal plan.

-

The Piperidine Moiety: Piperidine and its derivatives are known to be irritants and can be corrosive.[1][2] Skin contact can lead to irritation or, in the case of concentrated parent compounds, severe burns and eye damage.[3][4] Systemic effects following absorption are also a concern.[2] Therefore, all waste streams containing this compound must be treated as hazardous.

-